N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide
N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide
Brand Name:
Vulcanchem
CAS No.:
392246-62-7
VCID:
VC0365574
InChI:
InChI=1S/C18H17N3O2S/c1-10-4-5-13(8-11(10)2)17(23)21-18-20-15-7-6-14(19-12(3)22)9-16(15)24-18/h4-9H,1-3H3,(H,19,22)(H,20,21,23)
SMILES:
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)C
Molecular Formula:
C18H17N3O2S
Molecular Weight:
339.4g/mol
N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide
CAS No.: 392246-62-7
Main Products
VCID: VC0365574
Molecular Formula: C18H17N3O2S
Molecular Weight: 339.4g/mol
CAS No. | 392246-62-7 |
---|---|
Product Name | N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide |
Molecular Formula | C18H17N3O2S |
Molecular Weight | 339.4g/mol |
IUPAC Name | N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide |
Standard InChI | InChI=1S/C18H17N3O2S/c1-10-4-5-13(8-11(10)2)17(23)21-18-20-15-7-6-14(19-12(3)22)9-16(15)24-18/h4-9H,1-3H3,(H,19,22)(H,20,21,23) |
Standard InChIKey | RAWIAEBHACDAQX-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)C |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)C |
PubChem Compound | 952086 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume